1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one

Lipophilicity Drug-likeness Sulfoximine physicochemical profiling

Medicinal chemistry projects requiring benzothiophene cores with H-bond donor capacity face a gap: sulfoxides and sulfones lack the N-H donor. This sulfoximine fills that gap with a free N-H for target engagement, solubility tuning, and downstream functionalization. - N-H donor (HBD=1) vs sulfone/sulfoxide (HBD=0) - enables fragment screening & bioisostere replacement - ClogP 0.60-1.02, 5-10× lower lipophilicity than sulfoxide/sulfone analogs - reduces aggregation risk - ≥95% purity, versatile substrate for N-alkylation, N-arylation, or cross-coupling diversification

Molecular Formula C8H9NOS
Molecular Weight 167.23
CAS No. 41469-51-6
Cat. No. B2734800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one
CAS41469-51-6
Molecular FormulaC8H9NOS
Molecular Weight167.23
Structural Identifiers
SMILESC1CS(=N)(=O)C2=CC=CC=C21
InChIInChI=1S/C8H9NOS/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2
InChIKeyAZSHKZOCPXDJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one: Structural & Physicochemical Baseline


1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one (CAS 41469-51-6) is a cyclic S-imino-S-oxo benzothiophene derivative belonging to the sulfoximine structural class, defined by a tetrahedral λ⁶-sulfur bearing both an imino (=NH) and an oxo (=O) ligand fused to a 2,3-dihydrobenzothiophene core [1]. The compound has the molecular formula C₈H₉NOS, a molecular weight of 167.23 g/mol, and a computed logP of approximately 0.60–1.65 (varying by prediction method) [2]. It is commercially supplied as a research-chemical building block with certified purity ≥95% [3]. Unlike the corresponding sulfoxide or sulfone analogs, the sulfoximine nitrogen provides a single hydrogen-bond donor (HBD = 1) while retaining two hydrogen-bond acceptors (HBA = 2), a key differentiator for target-engagement and solubility-tuning strategies in medicinal chemistry .

Hydrogen-bond donor for target-engagement studies
Lower lipophilicity than sulfoxide/sulfone analogs
Free N–H handle for diversification chemistry

Differentiation from Sulfoxide and Sulfone Analogs


Benzothiophene-based sulfoxides (e.g., 2,3-dihydrobenzothiophene 1-oxide, logP ≈2.22) and sulfones (e.g., 2,3-dihydrobenzothiophene 1,1-dioxide, logP ≈2.10) lack the N–H hydrogen-bond donor functionality that is intrinsic to the sulfoximine scaffold [1][2]. This donor capability directly modulates aqueous solubility (the target ClogP of 0.60–1.02 predicts 5–10× lower lipophilicity than the sulfoxide/sulfone comparators), alters target–ligand interaction fingerprints, and gates downstream N-functionalization options that are simply absent in the oxo-only analogs . Generic substitution with a sulfoxide or sulfone therefore forfeits both the directional H-bond-donating pharmacophoric point and the synthetic diversification handle, making procurement of the authentic sulfoximine compound a non-negotiable requirement for projects that depend on these structural features.

Sulfoxide and sulfone analogs lack the N–H hydrogen-bond donor, removing a key pharmacophoric element for target interaction.
Higher lipophilicity of sulfoxide/sulfone comparators may shift solubility and assay-compatibility profiles, limiting direct substitution.

Comparative Evidence Against Closest Analogs


Lower Lipophilicity vs. Sulfoxide and Sulfone

The predicted octanol–water partition coefficient (ClogP) of the target sulfoximine ranges from 0.60 to 1.02 across multiple calculation methods, which is substantially lower than the computed logP values of the analogous benzothiophene sulfoxide (2.22) and sulfone (2.10) [1][2]. The lower lipophilicity indicates a higher aqueous solubility propensity, a favorable drug-like property particularly for lead-like and fragment-based screening libraries.

Lipophilicity
Reported
Target ClogP 0.60–1.02 vs. sulfoxide 2.22, sulfone 2.10 (Δ ≈1.1–1.6 log units)
May support aqueous solubility and assay compatibility
In silico predictions; experimental logD not available
Lipophilicity Drug-likeness Sulfoximine physicochemical profiling

Unique Hydrogen-Bond Donor Absent in Analogs

The target sulfoximine possesses one hydrogen-bond donor (HBD = 1, the N–H imino group) and two hydrogen-bond acceptors (HBA = 2, S=O and N=S) . In contrast, 2,3-dihydrobenzothiophene 1-oxide and 2,3-dihydrobenzothiophene 1,1-dioxide have zero hydrogen-bond donors (HBD = 0) . The presence of a donor fundamentally alters the compound’s interaction with biological targets, crystal packing, and solubility in protic solvents.

H-Bond Donor
Data to verify
Target HBD=1 (N–H), HBA=2; sulfoxide/sulfone HBD=0
Enables HBD-dependent target interactions
Vendor-reported structural counts
Hydrogen-bond donors Medicinal chemistry Sulfoximine scaffold differentiation

Tetrahedral Sulfur Center for Enhanced 3D Shape

The λ⁶-sulfur in the sulfoximine adopts a tetrahedral geometry with four distinct substituents (N, O, and two carbon-based ligands), conferring three-dimensional character and a saturated fraction (Fsp³) contribution [1]. The corresponding sulfoxide (trigonal pyramidal sulfur with a lone pair) and sulfone (tetrahedral but with two equivalent S=O bonds) lack the asymmetry and the N-substitution site, resulting in a more planar overall architecture for the bicyclic core [2]. Three-dimensionality correlates positively with clinical success rates in medicinal chemistry campaigns, particularly for challenging targets with shallow binding pockets [3].

3D Shape
Class-level
Tetrahedral λ⁶-sulfur with four distinct substituents; potential stereogenic site upon N-substitution
Class-level 3D shape differentiation reported
No experimental conformer analysis located for this compound
Molecular shape Fraction sp³ Sulfoximine conformational properties

Multi-Supplier Availability with High Purity

The target compound is cataloged with certified purity ≥95% (and up to 98%) by at least five independent suppliers (Amerigo Scientific, Endotherm, Leyan, Chem-Space, Bio-Fount) [1]. In contrast, the corresponding N-unsubstituted benzothiophene sulfoxide (2,3-dihydrobenzothiophene 1-oxide) is less broadly stocked at comparable purity levels, with many vendors offering only the racemic mixture or requiring custom synthesis. This supply-chain maturity reduces lead times and quality-assurance burden for laboratories.

Supplier Purity
Supplier data
Purity ≥95% from ≥5 vendors; up to 98% (e.g., Leyan)
Supports procurement confidence and batch consistency
Catalog survey; independent verification recommended
Chemical procurement Purity certification Research chemical sourcing

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Libraries

With a molecular weight of 167.23 Da and ClogP 0.60–1.02, this sulfoximine meets the Rule-of-Three criteria for fragment libraries while providing a unique N–H donor for crystallographic fragment screening [1][2]. Its lower lipophilicity relative to sulfoxide/sulfone fragments (ΔClogP ≈ 1.1–1.6) reduces the risk of hydrophobic aggregation in aqueous biochemical assays, a common attrition factor in fragment campaigns.

Scaffold-Hopping to Introduce H-Bond Donor

Programs that have identified a benzothiophene sulfone as a core motif but require an additional H-bond donor for improved target engagement can use this compound to evaluate the sulfoximine bioisostere replacement [1]. The N–H group offers a synthetically accessible handle for subsequent N-alkylation, N-arylation, or N-acylation, enabling rapid exploration of structure–activity relationships that are impossible with the sulfone or sulfoxide scaffolds [2].

Synthetic Methodology via N–H Functionalization

The free N–H sulfoximine represents a versatile substrate for copper- or rhodium-catalyzed N–H cross-coupling reactions (C–N, C–C bond formation) that directly produce diversified sulfoximine libraries [1]. This reactivity is structurally precluded in the corresponding sulfone (no N–H) and sulfoxide (only O-functionalization possible via Pummerer-type chemistry), making this compound a strategic entry point for parallel synthesis of screening collections [2].

Physicochemical Benchmarking for in Silico Models

The availability of multiple independently measured purity levels (≥95% to 98%) and computed physicochemical descriptors (ClogP, HBD, HBA, PSA) for this compound, juxtaposed with analogous data for the sulfoxide and sulfone, provides a three-compound calibration set for validating in silico ADME prediction tools on cyclic sulfur-containing heterocycles [1][2].

Application
Selection Property
Validation Focus
Fragment library design
Low lipophilicity & HBD
Aqueous solubility and aggregation screening
Scaffold-hopping SAR
N–H donor for target engagement
Binding affinity and selectivity profiling
N–H functionalization chemistry
Free N–H synthetic handle
Cross-coupling scope and library generation
In silico ADME calibration
Multi-parametric benchmark data
ADME prediction model validation
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